Cas no 1806898-32-7 (Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate)

エチル4-クロロ-6-(ジフルオロメチル)-3-ニトロピリジン-2-カルボキシラートは、高度に官能基化されたピリジン誘導体であり、有機合成中間体として重要な役割を果たします。特に、農薬や医薬品の合成において有用な構造単位を提供します。本化合物の特徴として、反応性の高いニトロ基とジフルオロメチル基を有しており、これらがさらなる化学変換の多様性を可能にします。また、エステル部位は加水分解やアミノ化反応の前駆体として利用可能です。その分子設計により、標的化合物の効率的な合成経路を構築できる点が利点です。

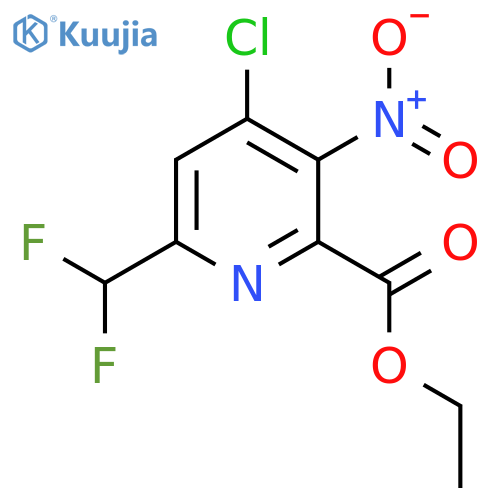

1806898-32-7 structure

商品名:Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate

CAS番号:1806898-32-7

MF:C9H7ClF2N2O4

メガワット:280.612688302994

CID:4870060

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate

-

- インチ: 1S/C9H7ClF2N2O4/c1-2-18-9(15)6-7(14(16)17)4(10)3-5(13-6)8(11)12/h3,8H,2H2,1H3

- InChIKey: ZAPGEBDBKPNICQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(F)F)N=C(C(=O)OCC)C=1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 326

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049511-500mg |

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate |

1806898-32-7 | 97% | 500mg |

$1,581.10 | 2022-03-31 | |

| Alichem | A029049511-1g |

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate |

1806898-32-7 | 97% | 1g |

$2,980.00 | 2022-03-31 | |

| Alichem | A029049511-250mg |

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate |

1806898-32-7 | 97% | 250mg |

$950.40 | 2022-03-31 |

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1806898-32-7 (Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 157047-98-8(Benzomalvin C)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬